2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine

Oral Bioavailability Pharmacokinetics Thiopurine

Select 6-Thioguanosine for thiopurine research in HGPRT-deficient cell lines, where 6-thioguanine and 6-mercaptopurine fail. With an IC50 of 442 μM in MDCK-TGres cells, it is essential for dissecting resistance mechanisms. Use as a precursor to 6-thioGMP for guanylate kinase studies (Ki ~60 μM) or as a scaffold for prodrug development. Ensure experimental validity by choosing the appropriate nucleoside tool.

Molecular Formula C10H13N5O4S
Molecular Weight 299.31 g/mol
Cat. No. B12390704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine
Molecular FormulaC10H13N5O4S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N
InChIInChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5+,6?,9-/m1/s1
InChIKeyOTDJAMXESTUWLO-ACJOCUEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine (6-Thioguanosine) for Thiopurine and Nucleoside Antimetabolite Research


2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine, universally designated as 6-Thioguanosine or simply thioguanosine, is the ribonucleoside analog of the clinically established antimetabolite 6-thioguanine [1]. This purine nucleoside analog belongs to the thiopurine class of antimetabolites, featuring a 6-thiol substitution on the guanine base. Its primary biochemical role is as an active metabolite and precursor of 6-thioguanine nucleotides, which exert cytotoxic effects through misincorporation into nucleic acids and disruption of purine nucleotide homeostasis [2]. Understanding the specific properties of this nucleoside form is essential for selecting appropriate tools in thiopurine research, as its distinct metabolic entry point and interaction profile directly impact experimental outcomes in cancer, immunology, and enzyme pharmacology studies.

Why 6-Thioguanosine Cannot Be Interchanged with Other Thiopurines or Nucleoside Analogs


Direct substitution of 6-Thioguanosine with structurally similar analogs like 6-mercaptopurine riboside, 6-thioguanine, or 6-chloroguanosine is scientifically invalid due to critical, quantifiable differences in metabolic activation, target enzyme specificity, and cellular uptake. 6-Thioguanosine bypasses the initial phosphoribosylation step required by 6-thioguanine, conferring distinct activity in cell lines deficient in hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [1]. Furthermore, its active metabolite, 6-thioGMP, displays a unique inhibition profile for guanylate kinase that is markedly different from other thiopurine nucleotides, and its oral bioavailability differs substantially from its parent compound [2][3]. Relying on a presumed class effect without these precise, evidence-based distinctions can lead to experimental failure, misinterpretation of pharmacokinetic data, and suboptimal selection for specific enzymatic assays or cellular models of drug resistance.

Quantitative Evidence for 6-Thioguanosine Differentiation vs. In-Class Analogs


Differential Oral Bioavailability of 6-Thioguanosine vs. 6-Thioguanine

6-Thioguanosine exhibits significantly lower oral bioavailability compared to 6-thioguanine, a critical factor for experimental design and potential therapeutic applications. This directly refutes the assumption that the nucleoside form offers superior absorption [1][2].

Oral Bioavailability Pharmacokinetics Thiopurine Drug Development

6-Thioguanosine Activity in HGPRT-Deficient (Thiopurine-Resistant) Cells

6-Thioguanosine maintains potent antiproliferative activity in cells resistant to 6-thioguanine due to HGPRT deficiency, demonstrating its ability to bypass the primary resistance mechanism [1].

Thiopurine Resistance HGPRT Cancer Cell Lines Prodrug Strategy

Comparative Potency of 6-Thioguanosine vs. 6-Mercaptopurine in a Sensitive Cell Line

In a wild-type, non-resistant cell line, 6-Thioguanosine demonstrates significantly higher potency than 6-Mercaptopurine, providing a baseline for activity in thiopurine-naive systems [1].

Antiproliferative Activity Cancer Thiopurine Cytotoxicity

6-ThioGMP as a Potent Competitive Inhibitor of Guanylate Kinase

The active metabolite 6-thioGMP is a potent, competitive inhibitor of guanylate kinase, a key enzyme in guanine nucleotide metabolism, with an inhibition constant distinct from other nucleotide analogs [1].

Guanylate Kinase Enzyme Inhibition GMP Analog Thiopurine

In Vivo Antileukemic Activity of 6-Thioguanosine Derivative Sulfenosine in L1210 Model

A derivative of 6-Thioguanosine, sulfenosine (8b), demonstrates significant in vivo antileukemic activity in a murine model, providing a benchmark for the efficacy of 6-Thioguanosine-based compounds in a complex biological system [1].

In Vivo Antileukemic L1210 Thiopurine Prodrug

Strategic Procurement Scenarios: Where 6-Thioguanosine is the Preferred Choice


Investigating Thiopurine Resistance Mechanisms in Cancer Models

Procure 6-Thioguanosine for research requiring a tool that is active in cell lines with acquired resistance to 6-thioguanine and 6-mercaptopurine. As evidenced by its IC50 of 442 μM in MDCK-TGres cells (where parent drugs are inactive at >500 μM), this compound is essential for dissecting HGPRT-independent mechanisms of action and validating new therapeutic strategies aimed at overcoming clinical thiopurine resistance [1].

Elucidating Guanylate Kinase Inhibition in Nucleotide Metabolism

Employ 6-Thioguanosine as a precursor to its active metabolite, 6-thioGMP, for detailed kinetic studies of guanylate kinase. The well-defined Ki of approximately 60 μM for this enzyme makes it a valuable and specific probe for investigating the role of guanylate kinase in cancer cell metabolism and for screening potential allosteric modulators or alternative substrates [2].

Developing Prodrug Strategies to Bypass HGPRT Deficiency

Use 6-Thioguanosine as a foundational scaffold or comparative control for developing novel prodrugs (e.g., monophosphate prodrugs) aimed at delivering the active 6-thioGMP moiety intracellularly. This application is directly supported by evidence that 6sGMP prodrugs are effective in thiopurine-resistant cells, validating the nucleoside as a critical starting point for medicinal chemistry campaigns targeting this resistance mechanism [3].

Performing Comparative Pharmacological Studies of Thiopurine Class

Include 6-Thioguanosine in comprehensive pharmacological panels to differentiate the cellular effects of various thiopurine analogs. Its 6.5-fold higher potency compared to 6-mercaptopurine in wild-type MDCK cells, combined with its distinct resistance profile, provides a unique and quantifiable signature that is invaluable for structure-activity relationship (SAR) studies and for predicting differential clinical behavior among thiopurines [1].

Quote Request

Request a Quote for 2-Amino-6-mercapto-9(beta-D-ribofuranosyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.